

Physical and chemical properties of (+)-Isopinocampheol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Isopinocampheol

Cat. No.: B1582645

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **(+)-Isopinocampheol**

Introduction

(+)-Isopinocampheol is a bicyclic monoterpene alcohol derived from the hydroboration of (+)- α -pinene. It is a chiral compound of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and as a precursor for various chiral reagents and ligands.^[1] Its rigid bicyclic structure and defined stereochemistry make it an invaluable tool for asymmetric synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and key chemical transformations.

Physical and Chemical Properties

(+)-Isopinocampheol is a colorless to pale yellow solid at room temperature with a characteristic camphor-like aroma.^[1] It is soluble in common organic solvents and has limited solubility in water.^{[1][2]}

Identification and Structure

Identifier	Value	Reference
IUPAC Name	(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol	[1][3]
CAS Number	24041-60-9; 27779-29-9	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1][4]
SMILES	C[C@@H]1--INVALID-LINK--CC2CC1C2(C)C	
InChI Key	REPV LJRCJUVQFA-KZVJFYERSA-N	[1]

Physicochemical Data

Property	Value	Reference
Appearance	Colorless to pale yellow solid	[1]
Melting Point	51-53 °C	[2]
Boiling Point	217-219 °C at 760 mmHg	[2]
Specific Optical Rotation	[α] ₂₀ /D +35.1° (c=20 in ethanol)	
Solubility	Soluble in organic solvents; 926.3 mg/L in water at 25 °C (est.)	[1][2]
Flash Point	93.4 °C (200.1 °F) - closed cup	[4]
Vapor Pressure	0.029 mmHg at 25 °C (est.)	[2]

Spectral Data

Spectral data are crucial for the identification and characterization of **(+)-Isopinocampheol**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.^{[3][5][6]}

- ¹H NMR: Spectra are available for reference.^{[3][5]}
- ¹³C NMR: Spectra are available for reference.^{[3][7]}

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present. The spectrum of **(+)-Isopinocampheol** will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group.^[3]

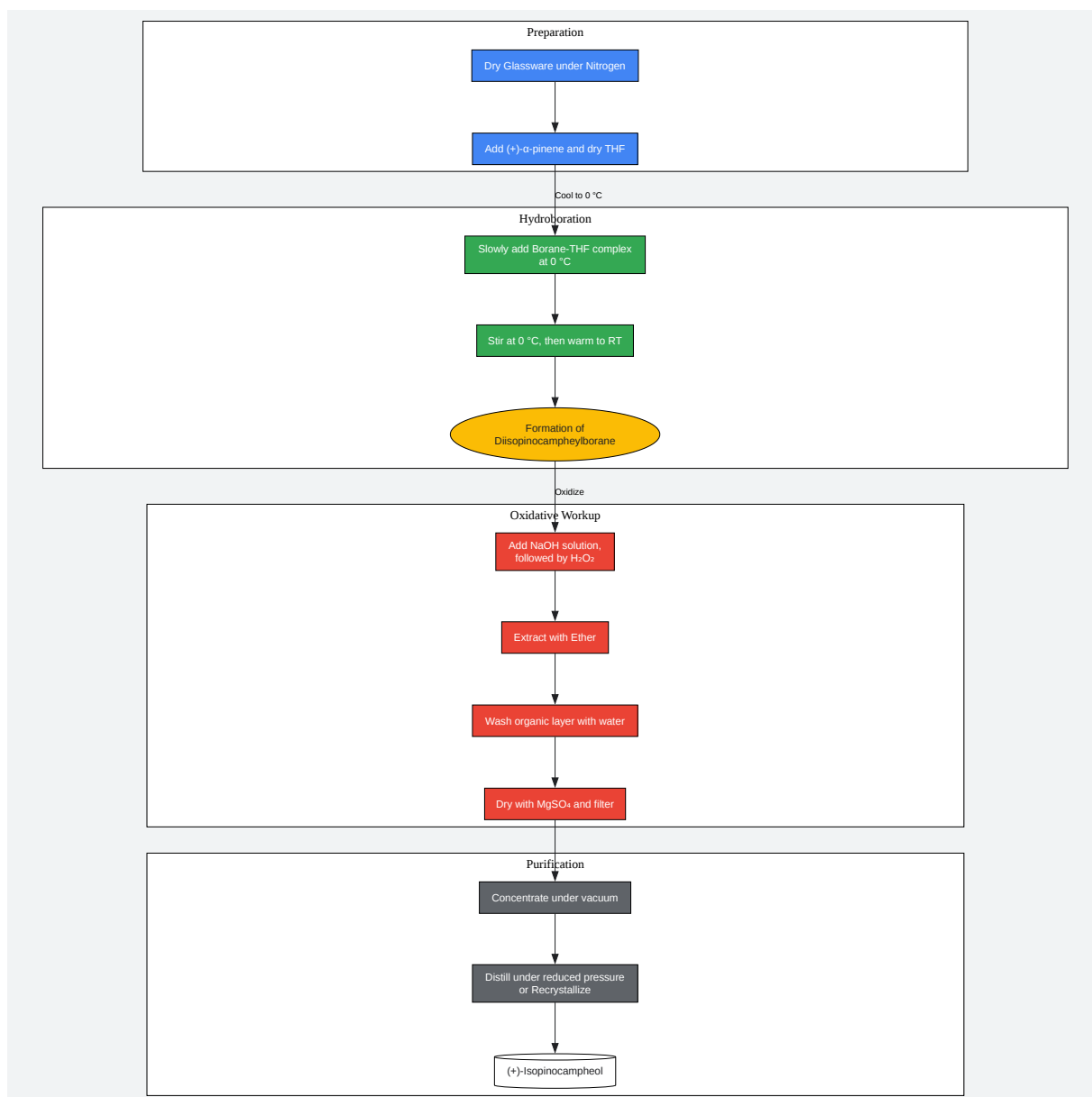
- IR Spectra: Available from various sources, including ATR-IR and vapor phase IR.^[3]

Experimental Protocols

Synthesis of (+)-Isopinocampheol via Hydroboration-Oxidation

The most common method for preparing **(+)-Isopinocampheol** is the hydroboration of (+)- α -pinene, followed by an oxidative workup. This reaction proceeds with high stereoselectivity.^{[8][9]}

Workflow for the Synthesis of **(+)-Isopinocampheol**



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(+)-Isopinocampheol**.

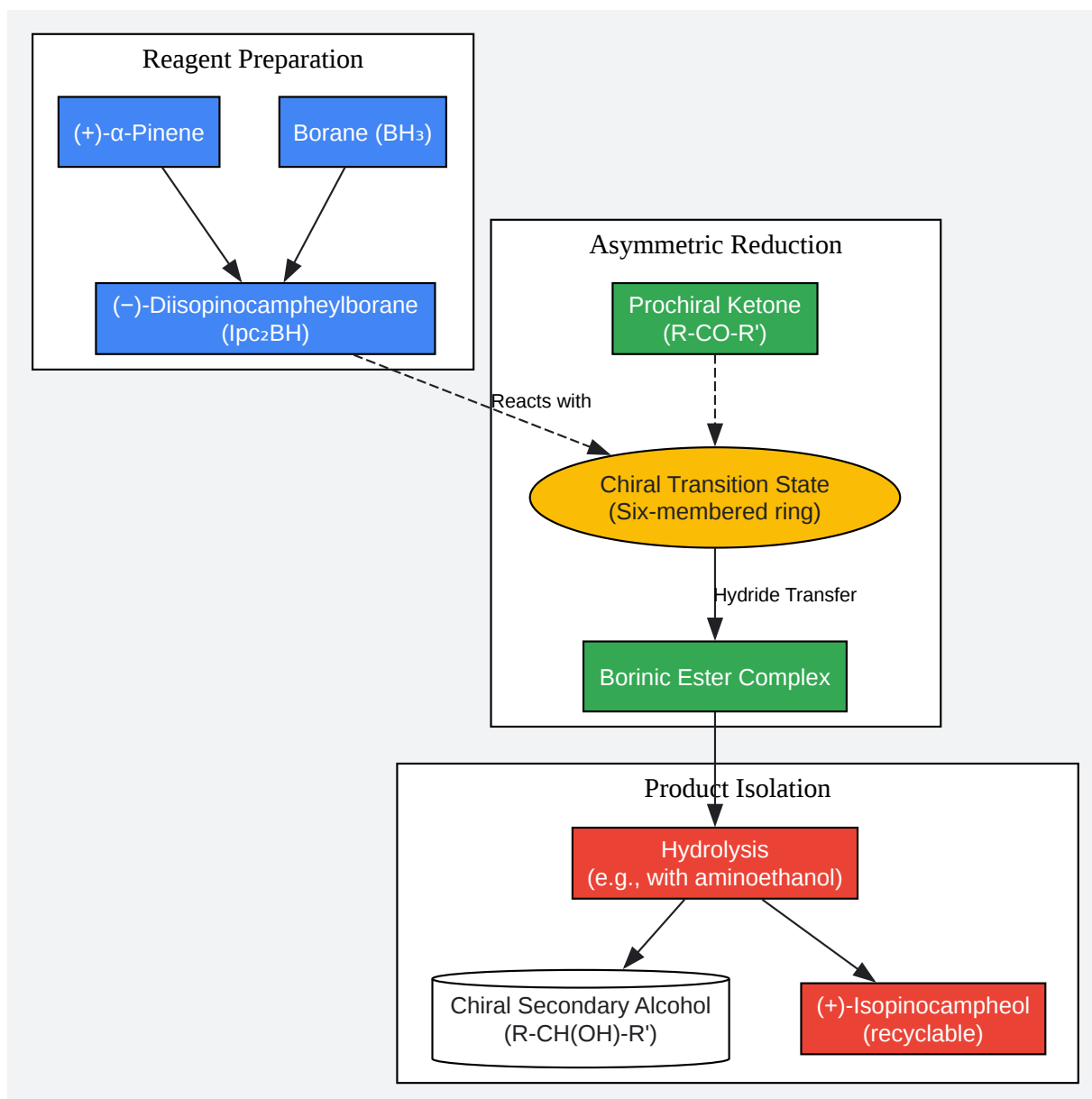
Detailed Methodology:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while being flushed with dry nitrogen.[8]
- **Reaction:** The flask is charged with (+)- α -pinene and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.[8]
- **Hydroboration:** A solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for several hours to ensure the complete formation of diisopinocampheylborane.[8][10]
- **Oxidation:** The reaction mixture is carefully treated with an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C.[8]
- **Workup:** After the oxidation is complete, the layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.[8]
- **Purification:** The solvent is removed under reduced pressure. The resulting crude **(+)-Isopinocampheol** can be purified by vacuum distillation or by recrystallization from a suitable solvent like pentane to yield a crystalline solid.[8]

Asymmetric Reduction of Prochiral Ketones

A primary application of **(+)-Isopinocampheol** is its use in preparing chiral reducing agents. Diisopinocampheylborane ("Ipc₂BH"), formed from (+)- α -pinene, is a highly effective reagent for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[10][11]

Logical Diagram for Asymmetric Reduction



[Click to download full resolution via product page](#)

Caption: Logical flow for the asymmetric reduction of a ketone.

Detailed Methodology:

- **Reagent Preparation:** Crystalline (–)-diisopinocampheylborane is prepared from (+)- α -pinene and borane-dimethyl sulfide complex in THF, as described in published procedures.^[10]
- **Reduction:** The prochiral ketone is dissolved in anhydrous THF and cooled to the desired temperature (e.g., -25 °C). The solution of (–)-diisopinocampheylborane is then added slowly. The reaction is monitored by TLC for the disappearance of the ketone.
- **Workup:** The reaction is quenched by the addition of a suitable reagent, such as an amino alcohol (e.g., ethanolamine), which breaks down the borinic ester complex. This process precipitates a solid adduct and liberates the chiral alcohol product and **(+)-Isopinocampheol**.
- **Isolation:** The mixture is filtered, and the filtrate containing the product is concentrated. The resulting chiral alcohol can be purified by chromatography or distillation. The **(+)-Isopinocampheol** byproduct can often be recovered and recycled.

Chemical Reactivity and Applications

(+)-Isopinocampheol is a versatile intermediate in organic synthesis.

Oxidation

Oxidation of the secondary alcohol group in **(+)-Isopinocampheol** yields (+)-isopinocampnone, another valuable chiral building block. Common oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.^[9]

Esterification

The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic anhydrides to form the corresponding esters. This can be used as a protecting group strategy or to introduce the chiral isopinocampheyl moiety into other molecules.^[1]

Use as a Chiral Ligand Precursor

(+)-Isopinocampheol serves as a starting material for the synthesis of chiral phosphine ligands. These ligands are employed in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling.

Safety and Handling

(+)-Isopinocampheol is considered a combustible solid.[4] Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][12] Use a NIOSH/MSHA-approved respirator if dust is generated and exposure limits are exceeded.[12]
- Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[12][13]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
- Stability: The compound is stable under recommended storage conditions.[12]

This guide provides a foundational understanding of **(+)-Isopinocampheol** for researchers and professionals in drug development and synthetic chemistry. For specific applications, consulting the primary literature is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 24041-60-9: (+)-Isopinocampheol | CymitQuimica [cymitquimica.com]
2. (1S,2S,3S,5R)-(+)-isopinocampheol, 27779-29-9 [thegoodscentcompany.com]
3. (+)-Isopinocampheol | C₁₀H₁₈O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. (1S,2S,3S,5R)-(+)-Isopinocampheol 98 27779-29-9 [sigmaaldrich.com]
5. (+)-ISOPINOCAMPHEOL(24041-60-9) 1H NMR [m.chemicalbook.com]
6. (±)-Isopinocampheol | C₁₀H₁₈O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. DL-ISOPINOCAMPHEOL(51152-11-5) ¹³C NMR spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of (+)-Isopinocampheol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582645#physical-and-chemical-properties-of-isopinocampheol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com